molecular formula C13H17N5O B2830531 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034474-34-3

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2830531
CAS No.: 2034474-34-3
M. Wt: 259.313
InChI Key: XWLDWMGUVHQMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 6-position with a urea group bearing a cyclohexyl moiety. Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry due to their planar, rigid fused-ring system, which facilitates interactions with kinase ATP-binding pockets .

Properties

IUPAC Name

1-cyclohexyl-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c19-13(16-10-4-2-1-3-5-10)17-11-8-14-12-6-7-15-18(12)9-11/h6-10H,1-5H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLDWMGUVHQMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the selective targeting of tumor cells . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its interaction with substrates necessary for cell cycle progression.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent Position and Potency
  • 6-Position Modifications: 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea: The urea group at the 6-position may enhance hydrogen bonding with kinase catalytic domains, similar to substituents in compounds like 6m and 6p, which showed high efficacy in SAR studies . 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides: Ethynylbenzamide substituents at the 6-position (e.g., DDR1 inhibitors) confer selectivity for discoidin domain receptors, with IC₅₀ values in the nanomolar range .
  • 3-Position Modifications: Steroidal pyrazolo[1,5-a]pyrimidines (e.g., derivatives from 3-aminopyrazole and androstanone) demonstrate how bulky substituents at this position can influence steric interactions and target specificity .
Pharmacokinetic Properties

Pyrazolo[1,5-a]pyrimidines generally exhibit improved oral bioavailability compared to analogs like pyrazolotriazines. For example, compounds 7–24 achieved 60–80% oral bioavailability in preclinical models, attributed to optimized lipophilicity from substituents like the cyclohexyl group .

Target Selectivity
  • Kinase Inhibition :
    • The urea group in 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea may target kinases such as B-Raf or MEK, similar to derivatives that bind ATP pockets with submicromolar potency .
    • In contrast, ethynylbenzamide derivatives (e.g., DDR1 inhibitors) show >100-fold selectivity for DDR1 over related kinases .

Comparative Data Table

Compound Name Substituent(s) Target Kinase Potency (IC₅₀) Oral Bioavailability Key Reference
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea 6-urea (cyclohexyl) B-Raf/MEK (inferred) N/A ~70% (predicted)
DDR1 Inhibitor (Gao et al., 2013) 6-ethynylbenzamide DDR1 3.2 nM 65% (rat)
Pyrazolo[1,5-a]pyrimidine 6m 6-phenyl (electron-withdrawing) TTK 8 nM 55% (mouse)
Steroidal Analog (Bajwa & Sykes) 3-steroidal moiety Undisclosed N/A Limited data

Key Findings from SAR Studies

  • Urea vs. Benzamide Groups : Urea substituents (as in the target compound) may improve solubility and hydrogen-bond interactions compared to ethynylbenzamide groups, which prioritize rigidity and π-π stacking .
  • Cyclohexyl Group Impact : The cyclohexyl moiety likely enhances metabolic stability and membrane permeability, a trend observed in compounds with bulky aliphatic substituents .
  • Potency Gains: Minor modifications, such as replacing a chlorine atom with a methoxy group, have yielded 200-fold increases in PDE4 inhibition, underscoring the scaffold’s sensitivity to electronic effects .

Biological Activity

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in cancer treatment. Its unique structural features allow it to selectively inhibit key biological targets, notably Cyclin-Dependent Kinase 2 (CDK2), making it a promising candidate for targeted therapies.

Chemical Structure and Properties

The chemical structure of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea includes a cyclohexyl group linked to a pyrazolo[1,5-a]pyrimidin-6-yl moiety via a urea bond. This configuration is crucial for its biological activity and interaction with specific enzymes.

The primary mechanism of action for this compound involves the inhibition of CDK2. CDK2 plays a vital role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells. The following table summarizes the key aspects of the compound's mechanism:

Target Type Effect
Cyclin-Dependent Kinase 2 (CDK2)Enzyme InhibitionInduces cell cycle arrest and apoptosis

Anticancer Effects

Research indicates that 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy in inhibiting the proliferation of tumor cells while sparing normal cells. The compound's selectivity for CDK2 over other kinases enhances its therapeutic potential.

Preclinical Studies

In preclinical models, this compound has demonstrated:

  • Selectivity : It selectively inhibits CDK2 without affecting other cyclin-dependent kinases.
  • Efficacy : Significant reduction in tumor growth was observed in xenograft models treated with this compound.

A study reported that derivatives of this compound were synthesized and optimized for increased potency against CDK2, leading to improved anticancer activity in vitro and in vivo .

Pharmacokinetics

The pharmacokinetic profile of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea suggests adequate bioavailability and gastrointestinal permeability, which are critical for therapeutic applications. The compound's ability to penetrate cellular membranes facilitates its action on intracellular targets.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that treatment with 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.
  • In Vivo Efficacy : In xenograft models, administration of this compound led to significant tumor regression compared to control groups receiving vehicle treatment.

Q & A

Basic: What are the optimal synthetic routes for 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step pathways, starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization reactions using precursors like pyrazole derivatives and electrophiles. Key steps include:

  • Cyclization: Acid-catalyzed or base-mediated cyclization to form the bicyclic scaffold (e.g., using 4-chlorobenzaldehyde with triazole derivatives) .
  • Urea Linkage Formation: Coupling the pyrazolo[1,5-a]pyrimidine moiety with a cyclohexyl group via carbodiimide-mediated reactions (e.g., using EDCI or DCC as coupling agents).
  • Optimization: Reaction parameters such as temperature (60–80°C), pH (neutral to mildly acidic), and solvent polarity (DMF or THF) significantly impact yield and purity. Microwave-assisted synthesis can reduce reaction times by 50–70% while improving yields .
  • Purity Control: Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is critical .

Basic: Which characterization techniques are most effective for confirming structural integrity and purity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR confirms substituent integration and regiochemistry (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm; pyrimidine protons at δ 8.5–9.5 ppm) .
    • 13C NMR verifies carbonyl and aromatic carbon environments (urea carbonyl at ~155 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ ion matching theoretical molecular weight within 2 ppm) .
  • HPLC-PDA: Purity assessment using reverse-phase C18 columns (≥95% purity threshold for biological assays) .

Advanced: How does the cyclohexyl group influence pharmacokinetic properties compared to other substituents?

Answer:
The cyclohexyl moiety enhances lipophilicity (logP increase by ~1.5 units vs. phenyl analogs), improving membrane permeability. However, this may reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents like PEG-400). Comparative studies show:

  • Bioavailability: Cyclohexyl derivatives exhibit 20–30% higher oral bioavailability in rodent models than methyl or trifluoromethoxy analogs due to slower metabolic clearance .
  • Target Binding: Molecular docking reveals the cyclohexyl group occupies hydrophobic pockets in kinase ATP-binding sites (e.g., CDK4/6), increasing binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for phenyl) .

Advanced: What strategies resolve contradictions in biological activity data across cell lines or assays?

Answer:
Discrepancies often arise from assay conditions or cellular context. Mitigation strategies include:

  • Dose-Response Normalization: Use standardized protocols (e.g., SRB assays for cytotoxicity, 72-hour exposure) to minimize variability .
  • Genetic Profiling: Correlate activity with genetic mutations (e.g., PIK3CA or AKT1 mutations confer sensitivity in MCF7 cells) .
  • Off-Target Screening: Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify confounding targets .
  • Meta-Analysis: Pool data from ≥3 independent studies using tools like RevMan to calculate weighted IC50 values .

Advanced: How can combinatorial chemistry generate diverse derivatives for SAR studies?

Answer:
Combinatorial approaches leverage modular synthetic routes:

  • Core Diversification: Introduce substituents at the pyrimidine C3, C6, or urea positions via Suzuki-Miyaura coupling (e.g., aryl boronic acids) or nucleophilic substitution .
  • Library Synthesis: Use activated p-nitrophenyl esters for rapid amide/urea formation, followed by scavenging reagents (e.g., polymer-bound trisamine) to remove excess reagents .
  • SAR Insights:
    • C6 Carboxamide: Enhances kinase inhibition (e.g., IC50 = 214 nM for CDK4 vs. >1 µM for carboxylate analogs) .
    • Pyrimidine C7 Substituents: Electron-withdrawing groups (e.g., Cl) improve metabolic stability (t1/2 increase from 2.1 to 4.8 hours in hepatocytes) .

Advanced: What synergistic effects are observed when combining this compound with other therapeutics?

Answer:
Synergy is context-dependent but notable in oncology:

  • With Palbociclib (CDK4/6 inhibitor): Combination index (CI) = 0.3–0.5 in PIK3CA-mutant breast cancer cells, indicating strong synergy. Mechanism: Dual suppression of Rb phosphorylation and mTOR-AKT pathways .
  • With DDR1 Inhibitors: Reduces metastatic potential in triple-negative breast cancer (TNBC) models (e.g., 80% reduction in lung metastasis vs. monotherapy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.